REACTION_CXSMILES
|
CO[C:3]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][C:4]=1[CH:5]=[CH:6][C:7]([OH:9])=[O:8].ClC(Cl)C.B(Br)(Br)Br>>[OH:14][C:11]1[CH:10]=[C:4]2[C:3](=[CH:13][CH:12]=1)[O:8][C:7](=[O:9])[CH:6]=[CH:5]2
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
102.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=O)O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
247.4 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Type
|
CUSTOM
|
Details
|
Rapidly stir the resulting mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a large blade mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
TEMPERATURE
|
Details
|
increase
|
Type
|
STIRRING
|
Details
|
Stir for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
Cool the resulting mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched carefully with water (450 mL)
|
Type
|
FILTRATION
|
Details
|
Filter the solid
|
Type
|
WASH
|
Details
|
wash with heptane
|
Type
|
CUSTOM
|
Details
|
dry under vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CC(OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |